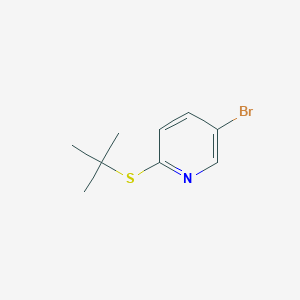
5-Bromo-2-(tert-butylsulfanyl)pyridine
Descripción general
Descripción
5-Bromo-2-(tert-butylsulfanyl)pyridine is a chemical compound with the molecular formula C9H12BrNS and a molecular weight of 246.17 . It is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(tert-butylsulfanyl)pyridine is 1S/C9H12BrNS/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-(tert-butylsulfanyl)pyridine is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, density, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación
Catalytic Oxidation
5-Bromo-2-(tert-butylsulfanyl)pyridine derivatives have been used as catalysts in the oxidation of sulfides to sulfoxides, employing air as the oxidant. The catalytic system, including Pyridinium bromide perbromide (PyHBr3) and tert-butyl nitrite (TBN), facilitates the oxidation under mild conditions, achieving high conversion rates for a series of sulfide substrates (Zhang & Wang, 2014).
Antibacterial and Antimicrobial Activities
Spectroscopic and optical studies of closely related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, have revealed their potential in antimicrobial activities. These studies also encompass density functional theory (DFT) studies, non-linear optical (NLO) properties, and the interaction with pBR322 plasmid DNA, indicating a broad spectrum of biological applications (Vural & Kara, 2017).
Monoclonal Antibodies Purification
Pyridine-based compounds including derivatives of 5-Bromo-2-(tert-butylsulfanyl)pyridine have been applied in the purification of monoclonal antibodies through mixed mode chromatography. The performance of these compounds as immobilized ligands has been effective in purifying monoclonal antibodies from crude cell culture supernatants, indicating their significance in biochemical processing (Zhang et al., 2015).
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry, 5-Bromo-2-(tert-butylsulfanyl)pyridine derivatives have been pivotal in the synthesis of various heterocyclic compounds, which are crucial intermediates for drug development and other chemical industries. For instance, these compounds have been used in the synthesis of novel β-amino acids, crucial in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Liquid Crystal Synthesis
5-Bromo-2-(tert-butylsulfanyl)pyridine derivatives have also been utilized in the synthesis of new liquid crystalline materials. These materials, featuring aromatic cores comprised of pyridine and thiophene rings, are synthesized using pyridinylstannanes as key intermediates, indicating the compound's utility in advanced material synthesis (Getmanenko & Twieg, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-tert-butylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBPQULIUQTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tert-butylsulfanyl)pyridine | |
CAS RN |
123792-40-5 | |
| Record name | 5-bromo-2-(tert-butylsulfanyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
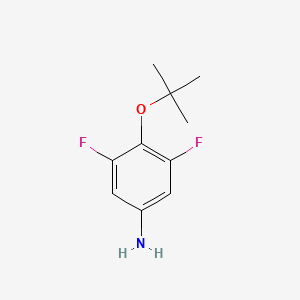
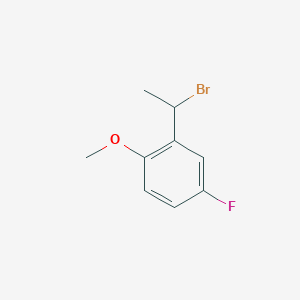
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
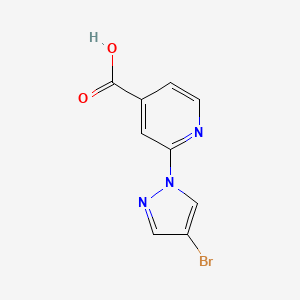
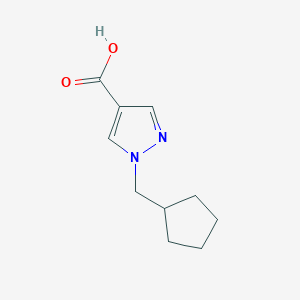
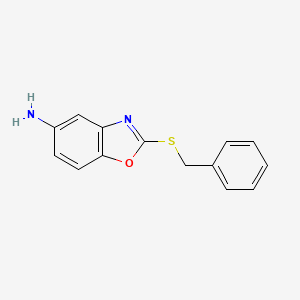
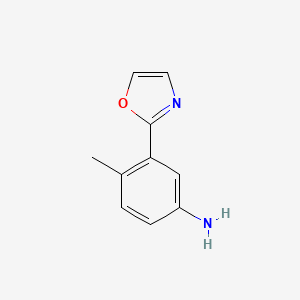
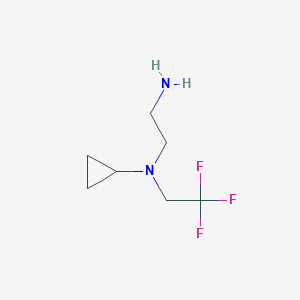
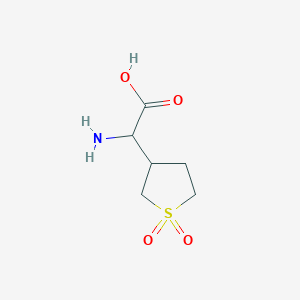
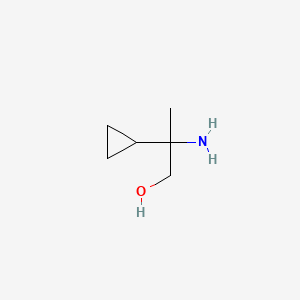
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)